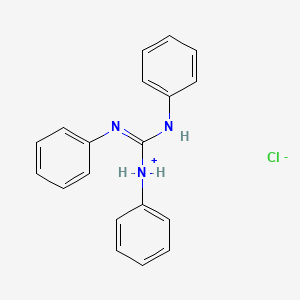
Triphenylguanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylguanidine hydrochloride is a chemical compound with the molecular formula C19H17N3·HCl. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds. This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Triphenylguanidine hydrochloride can be synthesized through the guanylation of aniline derivatives. One common method involves the reaction of triphenylguanidine with hydrochloric acid. The reaction typically occurs under mild conditions and can be catalyzed by various metal triflates, such as scandium(III) triflate .
Industrial Production Methods
In industrial settings, this compound is produced using scalable methods that involve the reaction of triphenylguanidine with hydrochloric acid in large reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
化学反应分析
Types of Reactions
Triphenylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidine oxides.
Reduction: Reduction reactions can convert it back to its parent guanidine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Guanidine oxides.
Reduction: Triphenylguanidine.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学研究应用
Triphenylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes
作用机制
The mechanism of action of triphenylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can act as a strong base, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
Thiourea derivatives: These compounds also contain the guanidine functional group and share similar chemical properties.
Cyanamides: Used in the synthesis of guanidines, they have similar reactivity.
N,N,N’-trisubstituted guanidines: These compounds have similar applications in organic synthesis and catalysis
Uniqueness
Triphenylguanidine hydrochloride is unique due to its high stability and ability to form stable complexes with various molecules. Its high basicity and ability to participate in multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
59283-92-0 |
|---|---|
分子式 |
C19H18ClN3 |
分子量 |
323.8 g/mol |
IUPAC 名称 |
(N,N'-diphenylcarbamimidoyl)-phenylazanium;chloride |
InChI |
InChI=1S/C19H17N3.ClH/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H,(H2,20,21,22);1H |
InChI 键 |
QXAFZZMLBQVFDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)NC3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















